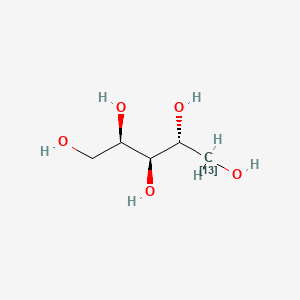

D-Arabitol-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2R,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5- |

InChI Key |

HEBKCHPVOIAQTA-XMXQSVOXSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of D-Arabitol-13C-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of D-Arabitol-13C-2, a stable isotope-labeled sugar alcohol. The information is intended to support researchers and professionals in drug development and various scientific fields who utilize this compound in their work.

Chemical Properties

This compound is an isotopically labeled form of D-Arabitol, a five-carbon sugar alcohol. The "-13C-2" designation indicates that two of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This labeling is crucial for its use in metabolic studies and as an internal standard in analytical chemistry.

General Information

| Property | Value | Source(s) |

| Chemical Name | D-Arabinitol-1,2-13C2 | [1][2] |

| Synonyms | D-Arabitol-1,2-13C2, D-Lyxitol-1,2-13C2, (2R,3R,4R)-Pentane-1,2,3,4,5-pentaol-1,2-13C2 | [1][2][3] |

| Molecular Formula | C₃¹³C₂H₁₂O₅ | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2][3] |

| CAS Number (unlabeled) | 488-82-4 | [2][4] |

| Appearance | White to off-white crystalline powder | [4] |

Physicochemical Properties (of unlabeled D-Arabitol)

| Property | Value | Source(s) |

| Melting Point | 103 °C | [4][5] |

| Boiling Point | 494.5 ± 40.0 °C at 760 mmHg | [4] |

| Water Solubility | Soluble (50 mg/mL) | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

Stability

D-Arabitol is a stable compound under normal laboratory conditions. The carbon-13 labeling does not significantly alter its chemical stability. It is not prone to hazardous polymerization. However, it is incompatible with strong oxidizing agents.[6]

Recommended Storage

For long-term storage, this compound should be kept in a dry place with the container tightly closed.[6] Specific temperature recommendations are as follows:

| Condition | Temperature | Duration | Source(s) |

| Solid (Powder) | 2-8°C (Refrigerator) | Long-term | [1] |

| Stock Solutions | -20°C | Up to 1 month | [6] |

| Stock Solutions | -80°C | Up to 6 months | [6] |

Experimental Protocols

The use of this compound as an internal standard or tracer in metabolic studies requires precise and accurate analytical methods.

Sample Preparation for Mass Spectrometry (LC-ESI-MS/MS and GC-MS)

This protocol is adapted from a method for the analysis of small molecular carbohydrates in biological extracts.

Materials:

-

This compound standard

-

Sample containing arabitol

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Vortex mixer

-

Incubator

Procedure:

-

To your sample or standard, add 50 µL of methoxyamine hydrochloride in pyridine solution.

-

Vortex the mixture for 1 minute.

-

Incubate at 37°C for 90 minutes to carry out the oximation reaction.

-

Add 70 µL of MSTFA to the mixture.

-

Vortex-mix and then incubate at 37°C for 30 minutes for silylation.

-

Allow the reaction mixture to sit at room temperature for at least 2 hours before analysis by LC-ESI-MS/MS or GC-MS.[7]

Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Instrumentation:

-

HPLC system with an ELSD detector.

-

A suitable column for sugar alcohol separation (e.g., a hydrophilic interaction chromatography - HILIC - column).

Mobile Phase:

-

A typical mobile phase for HILIC separation of sugar alcohols consists of a gradient of acetonitrile and water.

Standard Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions to generate a calibration curve.

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

The ELSD will detect the analyte after the evaporation of the mobile phase.

-

Quantify the amount of arabitol in the samples by comparing the peak areas to the calibration curve generated from the this compound standards.[7]

Metabolic Pathways

D-Arabitol plays a role in the metabolism of various organisms, particularly fungi and bacteria. Understanding these pathways is essential for interpreting data from tracer experiments using this compound.

D-Arabitol Biosynthesis in Yeast

In yeasts such as Candida albicans and Saccharomyces rouxii, D-arabitol is synthesized from D-glucose via the pentose phosphate pathway (PPP).[8][9][10] The key steps involve the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by its reduction to D-arabitol.

D-Arabitol Catabolism in Bacteria

In bacteria like Escherichia coli, the catabolism of D-arabitol involves its conversion to D-xylulose, which can then enter the pentose phosphate pathway. This process is regulated by an inducible operon.[11]

Experimental Workflow for 13C Tracer Analysis

The use of this compound in metabolic flux analysis follows a general workflow from sample labeling to data interpretation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. D-Arabinitol-1,2-13C2 | CymitQuimica [cymitquimica.com]

- 3. omicronbio.com [omicronbio.com]

- 4. echemi.com [echemi.com]

- 5. Arabitol - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Basis for d-Arabitol Production by Saccharomyces rouxii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Ribitol and D-arabitol catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of D-Arabitol and Its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Arabitol

D-Arabitol is a five-carbon sugar alcohol (pentitol) that is ubiquitous in nature. As a polyol, it serves various biological roles, most notably as an osmoprotectant, a carbohydrate storage molecule, and a compatible solute that helps organisms withstand environmental stresses such as desiccation and high salinity.[1][2] Its low caloric value and minimal impact on blood glucose levels have also made it a compound of interest in the food and pharmaceutical industries. For drug development professionals, D-arabitol is particularly relevant as a biomarker for certain fungal infections, such as invasive candidiasis, where elevated levels can be detected in patient serum.[3] This guide provides a comprehensive overview of the natural abundance of D-arabitol, its isotopic composition, metabolic pathways, and the experimental protocols used for its study.

Natural Abundance of D-Arabitol

D-Arabitol is found across a wide range of biological systems, including fungi, lichens, yeasts, algae, and plants.[1] Its concentration can vary significantly depending on the organism, environmental conditions, and developmental stage.

Occurrence in Fungi and Yeasts

Fungi and yeasts are prominent producers of D-arabitol, where it plays a crucial role in response to osmotic and oxidative stress.[4][5] In pathogenic yeasts like Candida albicans, D-arabitol accumulation is a key component of the general stress response.[4] Osmophilic yeasts, in particular, synthesize and accumulate polyols like D-arabitol to maintain cellular water balance in hyperosmotic environments.[5][6]

Occurrence in Lichens

Lichens, which are symbiotic organisms composed of a fungus (mycobiont) and an alga or cyanobacterium (photobiont), often contain significant quantities of sugar alcohols. The mycobiont can convert ribitol, supplied by the photobiont, into D-arabitol and mannitol.[7] D-arabitol provided by the fungus enhances the symbiotic alga's ability to dissipate excess light energy and protects it from desiccation.[8]

Quantitative Data on D-Arabitol Abundance

The following table summarizes the concentration of D-arabitol and related polyols in various organisms as reported in the literature. These values can fluctuate based on the specific strain and environmental stressors.

| Organism/System | Condition | D-Arabitol Concentration | Other Polyols | Citation |

| Candida albicans (Wild Type) | Oxidative Stress | Marked Increase | Trehalose | [4] |

| Candida albicans (Wild Type) | Osmotic Stress | Slight drop or minor change | Glycerol | [4] |

| Zygosaccharomyces rouxii (Engineered) | Fed-batch Fermentation | 149.10 g/L | - | [9] |

| Metschnikowia reukaufii | Optimized Fermentation | 92.45 g/L | - | [5] |

| Rhodosporidium toruloides | Growth on Xylose | 49 g/L (from 150 g/L xylose) | - | [10] |

| Various Lichen Species | Dry Mass | Part of 11–65 mg/g total polyols | Mannitol, Ribitol | [11] |

Isotopic Composition of D-Arabitol

Understanding the isotopic composition of D-Arabitol is crucial for metabolic flux analysis and tracer studies. This involves both the natural abundance of stable isotopes and the use of artificially enriched isotopic labels.

Natural Isotopic Abundance

D-Arabitol's molecular formula is C₅H₁₂O₅. The atoms that constitute this molecule (Carbon, Hydrogen, Oxygen) exist as a mixture of stable isotopes. The natural abundances of these isotopes are critical baseline data for any stable isotope tracing experiment.

| Element | Isotope | Mass (u) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| (Data sourced from the 1997 IUPAC report)[12] |

Due to these natural abundances, a population of D-arabitol molecules will have a distribution of masses. For instance, because approximately 1.1% of carbon is ¹³C, a glucose molecule (C₆H₁₂O₆) has about a 6.6% chance of containing at least one ¹³C atom.[13] This principle applies to D-arabitol as well and must be corrected for in metabolic labeling studies.

Stable Isotope Labeled D-Arabitol

For metabolic research, D-arabitol labeled with stable isotopes like ¹³C or ²H (Deuterium) is used as a tracer. These labeled compounds allow researchers to follow the metabolic fate of D-arabitol through complex biochemical networks. Several isotopologues are commercially available for such studies.

| Compound | Isotopic Label |

| D-Arabitol-¹³C₅ | Uniformly labeled with ¹³C |

| D-Arabitol-1-¹³C | Labeled at the C1 position |

| D-Arabitol-d₇ | Labeled with Deuterium |

Metabolic Pathways Involving D-Arabitol

D-Arabitol is an intermediate in the pentose phosphate pathway (PPP) and related metabolic routes in many organisms. Its synthesis and catabolism are tightly regulated.

D-Arabitol Biosynthesis in Fungi (e.g., Candida albicans)

In fungi like Candida albicans, D-arabitol is primarily synthesized from an intermediate of the pentose phosphate pathway, D-ribulose-5-phosphate.[14][15] The pathway involves the dephosphorylation of D-ribulose-5-phosphate to D-ribulose, followed by the reduction of D-ribulose to D-arabitol, a reaction catalyzed by an NAD-dependent D-arabitol dehydrogenase (ArDH).[14][16]

D-Arabitol Catabolism in Bacteria (e.g., E. coli, B. methanolicus)

Bacteria have evolved diverse pathways for D-arabitol catabolism. Two primary routes have been described.[1]

-

Permease-based uptake: D-arabitol is transported into the cell by a permease. Inside the cell, it is oxidized to D-xylulose by D-arabitol dehydrogenase, and then phosphorylated to D-xylulose-5-phosphate by a kinase.[1][17]

-

Phosphotransferase System (PTS): D-arabitol is taken up and concomitantly phosphorylated by a PTS. The resulting D-arabitol-phosphate is then oxidized by an arabitol phosphate dehydrogenase to a pentose phosphate intermediate.[1]

Experimental Protocols

Accurate quantification and analysis of D-arabitol and its isotopes require robust experimental methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Protocol: Extraction and Quantification of D-Arabitol by GC-MS

This protocol provides a general workflow for the extraction of polar metabolites, including D-arabitol, from biological samples (e.g., cell cultures, tissues) and their subsequent analysis by GC-MS.

Methodology Details:

-

Sample Preparation:

-

For cell cultures, quickly quench metabolic activity by washing cells with cold saline and extracting with a cold solvent like 80% methanol.

-

For tissues, flash-freeze in liquid nitrogen immediately upon collection, then homogenize in a cold extraction solvent.

-

-

Extraction:

-

Add a precise volume of cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., a stable isotope-labeled version of a non-endogenous compound like d-Sorbitol-13C6) for quantification.

-

Vortex thoroughly and incubate at a low temperature (e.g., -20°C) to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and proteins.

-

-

Derivatization:

-

Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.

-

To make the polar D-arabitol volatile for gas chromatography, perform a two-step derivatization.

-

Step 1 (Methoximation): Add methoxyamine hydrochloride in pyridine to the dried extract. This step protects aldehyde and ketone groups. Incubate at 37°C for 90 minutes.[18]

-

Step 2 (Silylation): Add N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups. Incubate at 37°C for 30 minutes.[18][19]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a suitable column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized metabolites. A typical program might start at 70°C and ramp up to 310°C.[18]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and retention times by comparing them to a standard library. For quantification, Selective Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

Protocol: Stable Isotope Tracing of D-Arabitol Metabolism

This protocol outlines the key steps for conducting a stable isotope labeling experiment to trace the metabolic fate of a labeled substrate (e.g., ¹³C₆-Glucose) into D-arabitol.

-

Cell Culture Preparation:

-

Culture cells in a standard medium to the desired confluency.

-

Prepare a custom formulation of the culture medium where the standard carbon source (e.g., glucose) is replaced with its stable isotope-labeled analog (e.g., U-¹³C₆-Glucose).[20][21] It is crucial to use dialyzed fetal bovine serum to avoid interference from unlabeled nutrients.[20]

-

-

Labeling Experiment:

-

Wash the cells with a phosphate-buffered saline solution to remove the old medium.

-

Introduce the medium containing the stable isotope tracer and incubate for a defined period. The duration depends on the pathway of interest; glycolysis intermediates may label within minutes, while other pathways can take hours.[20][22] Time-course experiments are highly recommended to capture metabolic dynamics.[21]

-

-

Sample Extraction and Analysis:

-

Harvest the cells at each time point and perform metabolite extraction as described in Protocol 5.1.

-

Analyze the samples using GC-MS or LC-MS/MS.

-

-

Data Analysis:

-

The mass spectrometer will detect a shift in the mass of D-arabitol and its fragments corresponding to the incorporation of the heavy isotope (e.g., ¹³C).

-

Correct the raw mass isotopomer distributions for the natural abundance of all elements (C, H, O, Si from derivatization) to determine the true fractional enrichment of the tracer.[23]

-

This data can then be used to calculate metabolic flux rates and elucidate pathway activity under different conditions.

-

References

- 1. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Candidiasis: detection by gas-liquid chromatography of D-arabinitol, a fungal metabolite, in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific stress-induced storage of trehalose, glycerol and D-arabitol in response to oxidative and osmotic stress in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to build a lichen: from metabolite release to symbiotic interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arabitol provided by lichenous fungi enhances ability to dissipate excess light energy in a symbiotic green alga under desiccation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-level production of d-arabitol by Zygosaccharomyces rouxii from glucose: Metabolic engineering and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyol-assimilation capacities of lichen-inhabiting fungi | The Lichenologist | Cambridge Core [cambridge.org]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 17. Ribitol and D-arabitol catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 21. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells [mdpi.com]

- 22. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. Isotopic labeling - Wikipedia [en.wikipedia.org]

The Role of D-Arabitol in the Fungal Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many fungal species, playing a crucial role in the pentose phosphate pathway (PPP) and cellular stress responses. This technical guide provides an in-depth exploration of the synthesis, catabolism, and regulatory functions of D-arabitol within the fungal metabolic network. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers in mycology and drug development.

Introduction

D-arabitol is a polyol produced by a variety of fungi, including the opportunistic pathogen Candida albicans. Its synthesis is intrinsically linked to the pentose phosphate pathway, a central metabolic route for the production of NADPH and pentose sugars necessary for nucleotide biosynthesis.[1][2] Beyond its role in core metabolism, D-arabitol functions as a compatible solute, accumulating under conditions of osmotic stress to maintain cellular turgor.[3][4] The presence of D-arabitol in clinical samples can also serve as a biomarker for invasive candidiasis.[5] Understanding the intricacies of D-arabitol metabolism is therefore critical for elucidating fungal physiology, pathogenesis, and for the development of novel antifungal strategies.

D-Arabitol Metabolism and the Pentose Phosphate Pathway

The synthesis and degradation of D-arabitol in fungi occur through distinct pathways, highlighting a sophisticated regulatory control.

Biosynthesis of D-Arabitol

The primary precursor for D-arabitol synthesis is D-ribulose-5-phosphate, an intermediate of the oxidative branch of the pentose phosphate pathway.[2][6] The biosynthetic process involves two key enzymatic steps:

-

Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

-

Reduction: D-ribulose is subsequently reduced to D-arabitol. This reduction is catalyzed by an NAD(P)H-dependent dehydrogenase.[3][4]

Catabolism of D-Arabitol

The breakdown of D-arabitol for use as a carbon source proceeds through a separate pathway, primarily involving the enzyme D-arabitol dehydrogenase (ArDH).[7][8] This NAD-dependent enzyme catalyzes the oxidation of D-arabitol to D-ribulose.[9][10] D-ribulose can then be phosphorylated to D-ribulose-5-phosphate and re-enter the pentose phosphate pathway. In some fungi, D-arabitol can also be converted to D-xylulose, another intermediate of the PPP.[11][12]

Quantitative Data on D-Arabitol Metabolism

The following tables summarize key quantitative data related to D-arabitol production and the enzymes involved in its metabolism.

| Fungal Species | Substrate | D-Arabitol Production Rate | Reference |

| Candida albicans | Glucose (3.0 g/L) | 14.1 µg/mL | [13] |

| Candida tropicalis | Glucose (3.0 g/L) | 1.6 µg/mL | [13] |

| Candida parapsilosis | Glucose (3.0 g/L) | 8.4 µg/mL | [13] |

| Candida pseudotropicalis | Glucose (3.0 g/L) | 5.5 µg/mL | [13] |

| Rhodosporidium toruloides IFO0880 | Xylose (150 g/L) | 49 g/L | [14] |

| Yarrowia lipolytica ARA9 | Crude Glycerol | 118.5 g/L | [15] |

Table 1: D-Arabitol Production in Various Fungal Species.

Role in Stress Response and Regulation

D-arabitol plays a significant role in the fungal response to environmental stress, particularly osmotic stress.

Osmotic Stress Response

In response to hyperosmotic conditions, fungi accumulate compatible solutes to maintain intracellular water potential. D-arabitol, along with glycerol, is a major polyol that accumulates under such stress.[16][17] The production of D-arabitol increases in response to osmotic and oxidative stress, suggesting a protective role for this molecule.[16]

Regulation by the High Osmolarity Glycerol (HOG) Pathway

The High Osmolarity Glycerol (HOG) pathway is a conserved mitogen-activated protein kinase (MAPK) signaling cascade that plays a central role in the osmotic stress response in fungi.[4][10] In Candida albicans, the Hog1p MAP kinase is partially required for the production of glycerol under osmotic stress and D-arabitol under oxidative stress.[16] This indicates that the HOG pathway is a key regulator of polyol metabolism in response to various environmental cues. However, Hog1p-independent pathways for D-arabitol synthesis also exist, particularly in response to temperature stress.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study D-arabitol metabolism and its regulation.

Targeted Gene Disruption using the URA Blaster Cassette in Candida albicans

This protocol is adapted from the "mini-blaster" strategy for creating homozygous gene knockouts.[1][7][13]

Objective: To delete a target gene involved in D-arabitol metabolism.

Materials:

-

C. albicans auxotrophic strain (e.g., BWP17: ura3Δ/ura3Δ, his1Δ/his1Δ, arg4Δ/arg4Δ)

-

YPD+Uridine (Uri) medium

-

URA blaster cassette plasmid (contains URA3 gene flanked by hisG repeats)

-

PCR primers with 100 bp homology to the target gene locus

-

5-Fluoroorotic acid (5-FOA) plates

-

Transformation reagents (e.g., lithium acetate, PEG)

Workflow:

Procedure:

-

Prepare the Disruption Cassette: Amplify the URA blaster cassette using PCR with primers containing 100 bp of sequence homologous to the regions flanking the open reading frame of your target gene.

-

First Transformation: Transform the ura3Δ/ura3ΔC. albicans strain with the purified PCR product.

-

Select Heterozygotes: Plate the transformation mixture on medium lacking uridine to select for Ura+ transformants. These colonies represent heterozygous knockouts where one allele of the target gene has been replaced by the URA blaster cassette.

-

Promote URA3 Excision: Inoculate a Ura+ colony into non-selective YPD+Uri medium and grow overnight. This allows for spontaneous homologous recombination between the hisG repeats, leading to the excision of the URA3 gene.

-

Select for Ura- Excisants: Plate the overnight culture on medium containing 5-FOA. Only cells that have lost the URA3 gene will survive.

-

Second Transformation: Use a 5-FOA resistant colony (which is now ura3Δ/ura3Δ and heterozygous for the target gene deletion) as the recipient for a second round of transformation with the same PCR product.

-

Select Homozygotes: Plate the second transformation mixture on medium lacking uridine. The resulting Ura+ colonies are homozygous knockouts, with both alleles of the target gene replaced.

Enzymatic Assay for D-Arabitol Dehydrogenase Activity

This spectrophotometric assay measures the NAD+-dependent oxidation of D-arabitol.[8][18][19][20]

Objective: To determine the activity of D-arabitol dehydrogenase in a fungal cell lysate.

Materials:

-

Fungal cell lysate

-

Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

-

D-arabitol solution (e.g., 1 M)

-

NAD+ solution (e.g., 50 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the assay buffer, NAD+ solution, and fungal cell lysate.

-

Establish Baseline: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate Reaction: Add the D-arabitol solution to the cuvette to start the reaction.

-

Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the D-arabitol dehydrogenase activity.

-

Calculate Activity: Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADH produced per minute).

13C-Metabolic Flux Analysis

This protocol provides a general workflow for tracing carbon flow through the pentose phosphate pathway and D-arabitol synthesis using stable isotope labeling.[14][21][22][23]

Objective: To quantify the metabolic fluxes through the PPP and related pathways.

Workflow:

Procedure:

-

Isotope Labeling: Grow fungal cells in a defined medium containing a 13C-labeled carbon source, such as [1-¹³C]glucose or [U-¹³C]glucose.

-

Metabolic Quenching and Sampling: At steady-state growth, rapidly quench metabolic activity (e.g., by immersion in cold methanol) and harvest the cells.

-

Metabolite Extraction: Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, sugar phosphates) in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Flux Calculation: Use the measured labeling data and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software.

Conclusion

D-arabitol is a key metabolite in the fungal pentose phosphate pathway with important roles in core metabolism and stress response. Its synthesis and catabolism are tightly regulated, and its production is influenced by environmental cues through signaling pathways such as the HOG pathway. The experimental protocols detailed in this guide provide a framework for further investigation into the complexities of D-arabitol metabolism. A deeper understanding of this pathway holds significant potential for the development of novel antifungal therapies and for the bioengineering of fungi for biotechnological applications.

References

- 1. Molecular genetic techniques for gene manipulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the URA-blaster disruption system in Candida guilliermondii: efficient gene targeting using the URA3 marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. insilico Characterization and Homology Modeling of Arabitol Dehydrogenase (ArDH) from Candida albican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SPT20 Regulates the Hog1-MAPK Pathway and Is Involved in Candida albicans Response to Hyperosmotic Stress [frontiersin.org]

- 5. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mini-blaster-mediated targeted gene disruption and marker complementation in C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for D-Arabinitol 4-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pentose phosphate pathway in industrially relevant fungi: crucial insights for bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective measurement of fungal D-arabinitol in the sera of normal adults and patients with candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Milestones in Candida albicans Gene Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. The MAP kinase Hog1p differentially regulates stress-induced production and accumulation of glycerol and D-arabitol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]

- 22. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the D-Arabitol Biosynthesis Pathway in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, produces significant quantities of D-arabitol, a five-carbon sugar alcohol that has been implicated in pathogenesis and serves as a diagnostic marker for invasive candidiasis. Understanding the biosynthesis of D-arabitol is crucial for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the D-arabitol biosynthesis pathway in C. albicans, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols. The pathway originates from the pentose phosphate pathway (PPP), with D-ribulose-5-phosphate serving as the primary precursor. A key feature of D-arabitol metabolism in C. albicans is the presence of distinct biosynthetic and catabolic pathways. While the NAD-dependent D-arabitol dehydrogenase (ArDH) is primarily responsible for D-arabitol catabolism, evidence strongly suggests that an NADPH-dependent reductase catalyzes the final biosynthetic step. This guide consolidates current knowledge to serve as a valuable resource for researchers in the field.

The D-Arabitol Biosynthesis Pathway

The biosynthesis of D-arabitol in Candida albicans is intricately linked to central carbon metabolism, specifically the pentose phosphate pathway (PPP). The pathway can be summarized in two principal steps following the formation of D-ribulose-5-phosphate in the PPP.[1][2][3][4]

-

Dephosphorylation of D-Ribulose-5-Phosphate: The pathway initiates with the dephosphorylation of D-ribulose-5-phosphate to yield D-ribulose. While the specific phosphatase responsible for this reaction in C. albicans has not been definitively characterized, this is a critical entry step into D-arabitol synthesis.

Below is a diagram illustrating the proposed D-arabitol biosynthesis pathway in Candida albicans.

Caption: Proposed D-arabitol biosynthesis pathway from the pentose phosphate pathway.

Key Enzymes in the Pathway

While the complete enzymatic machinery for D-arabitol biosynthesis in C. albicans is not fully elucidated, two key enzymatic activities are central to the pathway.

-

A Putative Phosphatase: This enzyme is responsible for the dephosphorylation of D-ribulose-5-phosphate. Its specific identity in C. albicans remains to be determined.

-

An NADPH-Dependent D-Ribulose Reductase: The reduction of D-ribulose to D-arabitol is a critical step. The existence of this enzyme is inferred from studies on ard null mutants, which lack the NAD-dependent D-arabitol dehydrogenase but still produce D-arabitol.[5][6] This suggests a distinct biosynthetic enzyme. While not yet isolated and characterized in C. albicans for this specific reaction, NADPH-dependent reductases are common in fungal pentitol metabolism.

-

NAD-Dependent D-Arabitol Dehydrogenase (ArDH): It is important to distinguish the biosynthetic enzyme from the catabolic one. ArDH, an NAD-dependent enzyme, catalyzes the oxidation of D-arabitol to D-ribulose and is primarily involved in the utilization of D-arabitol as a carbon source.[1][2][3][4]

Quantitative Data

Quantitative analysis of D-arabitol production and the kinetics of related enzymes are essential for understanding the pathway's regulation and its role in the physiology of C. albicans.

Table 1: D-Arabitol Production in Candida Species

| Candida Species | D-Arabitol Concentration (µg/mL) | Culture Conditions | Reference |

| C. albicans | 14.1 (mean) | Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL | [7] |

| C. tropicalis | 1.6 (mean) | Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL | [7] |

| C. parapsilosis | 8.4 (mean) | Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL | [7] |

| C. pseudotropicalis | 5.5 (mean) | Yeast nitrogen base with 3.0 g/L glucose, 34°C, 7.5 x 10⁶ cells/mL | [7] |

| Human Serum (Invasive Candidiasis) | > 1.0 | In vivo during infection | [8] |

Table 2: Kinetic Properties of a Related Dehydrogenase in C. albicans

The following data is for D-arabinose dehydrogenase, an enzyme that also acts on a five-carbon sugar and provides an example of the kinetic parameters that would be relevant for the enzymes in the D-arabitol pathway.

| Substrate/Inhibitor | Apparent Km (mM) | Ki (µM) | Conditions | Reference |

| D-Arabinose | 29.2 | - | pH 8.0, 50 µM NADP⁺ | [9] |

| L-Fucose | 28.9 | - | pH 8.0, 50 µM NADP⁺ | [9] |

| L-Xylose | 37.1 | - | pH 8.0, 50 µM NADP⁺ | [9] |

| L-Galactose | 91.3 | - | pH 8.0, 50 µM NADP⁺ | [9] |

| NADP⁺ | 0.0446 | - | 60 mM D-arabinose | [9] |

| NADPH | - | 78.6 | Competitive with respect to NADP⁺ | [9] |

Experimental Protocols

Investigating the D-arabitol biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Construction of Gene Deletion Mutants using CRISPR-Cas9

This protocol outlines the general steps for creating a gene deletion mutant in C. albicans to study the function of enzymes in the D-arabitol pathway.

Caption: Workflow for creating a gene deletion mutant in C. albicans.

Methodology:

-

gRNA Design:

-

Identify a unique 20-nucleotide target sequence within the coding region of the gene of interest that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-NGG-3').

-

Utilize online tools to design and verify the specificity of the gRNA sequence.

-

-

Donor DNA Construction:

-

Amplify 500-1000 bp regions upstream (5' homology arm) and downstream (3' homology arm) of the target gene's open reading frame from C. albicans genomic DNA.

-

Clone these homology arms on either side of a selectable marker gene (e.g., URA3, NAT1) in a plasmid vector.

-

-

Co-transformation:

-

Prepare competent C. albicans cells using the lithium acetate/PEG method.

-

Co-transform the cells with the Cas9 expression plasmid, the gRNA expression cassette, and the linearized donor DNA fragment.

-

-

Selection and Screening:

-

Plate the transformed cells on selective medium (e.g., medium lacking uracil for URA3 selection).

-

Isolate individual colonies and screen for correct integration of the deletion cassette by colony PCR using primers flanking the target gene locus.

-

-

Verification:

-

Confirm the gene deletion in PCR-positive clones by Southern blot analysis of genomic DNA digested with a suitable restriction enzyme and probed with a DNA fragment corresponding to the target gene or the selectable marker.

-

For functional studies, ensure the removal of the selectable marker if a recyclable marker system is used.

-

Quantification of D-Arabitol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of D-arabitol in culture supernatants or biological fluids.

Methodology:

-

Sample Preparation:

-

Centrifuge the C. albicans culture to pellet the cells. Collect the supernatant. For serum samples, deproteinize by adding an equal volume of ice-cold methanol, vortexing, and centrifuging to remove precipitated proteins.

-

Add a known amount of an internal standard (e.g., xylitol or adonitol) to the supernatant.

-

Lyophilize the sample to dryness.

-

-

Derivatization:

-

To make the polyols volatile for GC analysis, derivatize the dried sample. A common method is acetylation.

-

Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the dried sample.

-

Incubate at a raised temperature (e.g., 60-80°C) for 1-2 hours to allow for complete derivatization.

-

Evaporate the derivatization reagents under a stream of nitrogen.

-

Re-dissolve the derivatized sample in a suitable organic solvent (e.g., ethyl acetate).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for sugar alcohol analysis (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to separate the different sugar alcohols.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the D-arabitol peak based on its retention time and mass spectrum, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring characteristic fragment ions of the derivatized D-arabitol.

-

-

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of D-arabitol with the same internal standard concentration.

-

Calculate the concentration of D-arabitol in the samples by comparing the peak area ratio of D-arabitol to the internal standard against the standard curve.

-

D-Arabitol Dehydrogenase Enzyme Assay

This protocol provides a general method for assaying the activity of a dehydrogenase, which can be adapted for the specific characterization of enzymes involved in D-arabitol metabolism.

Methodology:

-

Preparation of Cell-Free Extract:

-

Grow C. albicans cells to the desired growth phase and harvest by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer containing protease inhibitors.

-

Disrupt the cells by mechanical means (e.g., bead beating or French press).

-

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

-

-

Enzyme Assay Reaction:

-

The assay measures the change in absorbance at 340 nm due to the reduction of NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺.

-

For the reductive reaction (D-ribulose to D-arabitol):

-

Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 7.0), D-ribulose as the substrate, and NADPH as the cofactor.

-

Initiate the reaction by adding a small volume of the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

For the oxidative reaction (D-arabitol to D-ribulose):

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Glycine-NaOH, pH 9.0), D-arabitol as the substrate, and NAD⁺ as the cofactor.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

Use the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

-

Express the specific activity as units per milligram of total protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

-

Conclusion and Future Perspectives

The biosynthesis of D-arabitol in Candida albicans represents a significant metabolic pathway with implications for the fungus's survival, virulence, and interaction with the host. While the general outline of the pathway is established, originating from the pentose phosphate pathway, key enzymatic details, particularly the identity of the biosynthetic NADPH-dependent reductase, remain an active area of research. The clear distinction between the biosynthetic and catabolic routes for D-arabitol offers potential targets for the development of highly specific antifungal agents. Future research should focus on the definitive identification and characterization of all enzymes in the pathway, a detailed analysis of the pathway's regulation in response to different environmental cues, and a more precise quantification of the metabolic flux through this pathway during infection. The experimental protocols detailed in this guide provide a framework for addressing these important research questions, which will ultimately contribute to a more comprehensive understanding of C. albicans biology and the development of improved therapeutic strategies against candidiasis.

References

- 1. Design, execution, and analysis of CRISPR-Cas9-based deletions and genetic interaction networks in the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, execution, and analysis of CRISPR–Cas9-based deletions and genetic interaction networks in the fungal pathogen Candida albicans | Springer Nature Experiments [experiments.springernature.com]

- 3. Method for CRISPR/Cas9 Mutagenesis in Candida albicans [en.bio-protocol.org]

- 4. CRISPR/Cas9 genome editing in Candida albicans [protocols.io]

- 5. Method for CRISPR/Cas9 Mutagenesis in Candida albicans [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. KEGG PATHWAY: Pentose phosphate pathway - Candida albicans [kegg.jp]

D-Arabitol: An In-depth Technical Guide to its Role as a Biomarker for Fungal Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabitol, a five-carbon sugar alcohol, has emerged as a significant biomarker for the presence of invasive fungal infections, particularly those caused by Candida species. Produced as a metabolite of the pentose phosphate pathway in many pathogenic yeasts, elevated levels of D-arabitol in human physiological fluids can serve as a valuable, non-culture-based indicator of infection. This technical guide provides a comprehensive overview of D-arabitol's utility as a biomarker, including its biochemical basis, analytical methodologies for its detection, and its clinical applications in diagnosing and monitoring fungal disease. Detailed experimental protocols for key analytical methods are provided, alongside a quantitative summary of reported D-arabitol levels in both healthy and infected individuals. Furthermore, this guide illustrates the core concepts through signaling pathway, experimental workflow, and logical relationship diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Invasive fungal infections, particularly candidiasis, represent a significant cause of morbidity and mortality, especially in immunocompromised patient populations. Traditional diagnostic methods, such as blood cultures, often lack the necessary sensitivity and can be time-consuming, leading to delays in the initiation of appropriate antifungal therapy. This has spurred the investigation of metabolic biomarkers that can provide a more rapid and accurate diagnosis. D-arabitol, a metabolite produced by several Candida species, has been extensively studied in this context. Its detection in clinical samples offers a promising adjunctive tool for the early diagnosis and therapeutic monitoring of invasive candidiasis.

Biochemical Basis of D-Arabitol Production in Candida

Candida species produce D-arabitol via the pentose phosphate pathway (PPP). The primary precursor for D-arabitol synthesis is D-ribulose-5-phosphate, an intermediate of the PPP.[1][2] This is then converted to D-ribulose, which is subsequently reduced to D-arabitol. The final step is catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase.[3][4] While humans also produce endogenous levels of arabitol, the L-enantiomer is more predominant. Fungal metabolism, however, primarily generates the D-enantiomer, leading to an altered D/L-arabitol ratio in the presence of a significant fungal burden.

Figure 1: Fungal D-Arabitol Production Pathway

Analytical Methodologies for D-Arabitol Detection

The quantification of D-arabitol in clinical samples, such as serum, plasma, and urine, is primarily achieved through two main analytical techniques: gas chromatography-mass spectrometry (GC-MS) and enzymatic assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for D-arabitol analysis due to its high sensitivity and specificity, particularly its ability to differentiate between the D- and L-enantiomers.[5][6]

1. Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., xylitol).

-

Deproteinize the sample by adding 1 mL of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.[7]

2. Derivatization:

-

To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride.

-

Vortex and incubate at 70°C for 30 minutes to form alditol acetates.[8]

-

Alternatively, for silylation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.[9]

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: Chiral capillary column (e.g., Beta-Dex 120, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for enantiomeric separation.[5]

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for D- and L-arabitol derivatives.

4. Quality Control:

-

A calibration curve should be prepared using standards of known D- and L-arabitol concentrations.

-

Quality control samples at low, medium, and high concentrations should be run with each batch of samples to ensure accuracy and precision.

Enzymatic Assays

Enzymatic assays offer a more rapid and high-throughput alternative to GC-MS. These assays are typically based on the D-arabitol dehydrogenase-catalyzed oxidation of D-arabitol, leading to the reduction of NAD+ to NADH, which can be measured spectrophotometrically.[1][10]

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

NAD+ Solution: 10 mM NAD+ in assay buffer.

-

D-Arabitol Dehydrogenase: Reconstitute lyophilized enzyme from a commercial kit or a purified source in assay buffer to a final concentration of 1 U/mL.

-

Colorimetric Reagent: A solution containing a tetrazolium salt (e.g., INT) and diaphorase.

2. Sample Preparation:

-

Serum samples can often be used directly after centrifugation to remove any particulate matter.

-

Deproteinization with perchloric acid followed by neutralization may be necessary for some sample types.[11]

3. Assay Procedure (96-well plate format):

-

To each well, add 20 µL of serum sample or D-arabitol standard.

-

Add 160 µL of a master mix containing the assay buffer, NAD+ solution, and colorimetric reagent.

-

Incubate at 37°C for 10 minutes.

-

Add 20 µL of the D-arabitol dehydrogenase solution to initiate the reaction.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., 492 nm for INT formazan) every minute for 10-20 minutes using a microplate reader.

4. Data Analysis:

-

Calculate the rate of change in absorbance (ΔAbs/min) for each sample and standard.

-

Construct a standard curve by plotting the ΔAbs/min versus the concentration of the D-arabitol standards.

-

Determine the D-arabitol concentration in the samples from the standard curve.

5. Quality Control:

-

Run a blank (no D-arabitol) and a series of standards with each assay.

-

Include internal quality control samples with known D-arabitol concentrations.

Figure 2: Experimental Workflow for D-Arabitol Analysis

Quantitative Data and Clinical Interpretation

The clinical utility of D-arabitol as a biomarker is dependent on establishing appropriate reference ranges and diagnostic cut-offs. Due to variations in renal function, which can affect arabitol clearance, it is often recommended to use a ratio of D-arabitol to creatinine or the ratio of D-arabitol to its L-enantiomer (D/L ratio) for more accurate diagnostic assessment.[5]

| Parameter | Healthy Controls | Patients with Invasive Candidiasis | Diagnostic Cut-off | Sensitivity | Specificity | Reference |

| Serum D-Arabitol (µg/mL) | Not typically reported | 1.2 - 25.0 | > 1.0 - 2.0 µg/mL | High | Acceptable | [1][12] |

| Urine D/L-Arabitol Ratio | 1.1 - 4.5 | Up to 19.0 | > 4.8 | High | High | [3][13] |

| Serum D-Arabitol/Creatinine (µmol/L per mg/dL) | < 4.0 | Elevated | ≥ 4.0 | 74% (all fungemia) | High | [9] |

Table 1: Quantitative D-Arabitol Levels and Diagnostic Performance

An elevated D-arabitol level or D/L-arabitol ratio is strongly suggestive of invasive candidiasis. Importantly, rising levels can indicate a progressing infection, while a decrease in D-arabitol concentrations can be indicative of a positive response to antifungal therapy, making it a useful tool for monitoring treatment efficacy.[5][9]

Figure 3: Clinical Interpretation of D-Arabitol Levels

Applications in Drug Development

For professionals in drug development, D-arabitol serves as a valuable biomarker in several capacities:

-

Preclinical Studies: In animal models of invasive candidiasis, D-arabitol levels can be used to assess the efficacy of novel antifungal agents. A reduction in D-arabitol concentrations following treatment would indicate a positive therapeutic effect.

-

Clinical Trials: D-arabitol can be incorporated as a secondary endpoint in clinical trials for new antifungal drugs. Its measurement can provide an early indication of treatment response, complementing traditional endpoints like fungal clearance from blood cultures.

-

Companion Diagnostics: There is potential for the development of a D-arabitol-based companion diagnostic to identify patients who are most likely to benefit from a particular antifungal therapy or to monitor for the emergence of drug resistance.

Conclusion

D-arabitol is a robust and clinically relevant biomarker for invasive candidiasis. Its measurement, particularly when expressed as a ratio to creatinine or its L-enantiomer, provides a sensitive and specific tool for the early diagnosis and therapeutic monitoring of this life-threatening infection. The analytical methods for its quantification, including GC-MS and enzymatic assays, are well-established and can be implemented in a clinical laboratory setting. For researchers and drug development professionals, D-arabitol represents a valuable tool for advancing our understanding of fungal pathogenesis and for the development of new and improved antifungal therapies. Further research should focus on the standardization of D-arabitol assays and the establishment of definitive diagnostic cut-offs for various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. insilico Characterization and Homology Modeling of Arabitol Dehydrogenase (ArDH) from Candida albican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 9. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An automated enzymatic method for measurement of D-arabinitol, a metabolite of pathogenic Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deltagen.com.au [deltagen.com.au]

- 12. researchgate.net [researchgate.net]

- 13. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Arabitol-13C-2 in Microbial Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of D-Arabitol-13C-2, a stable isotope-labeled sugar alcohol, within microbial cultures. While direct experimental studies utilizing D-Arabitol specifically labeled at the C-2 position are not extensively documented in public literature, this guide extrapolates its metabolic journey based on well-established pathways of D-arabitol catabolism in bacteria and yeasts. By leveraging the principles of 13C-Metabolic Flux Analysis (13C-MFA), we can predict the distribution of the 13C label through central carbon metabolism, offering insights into microbial physiology and pathway dynamics.

This document outlines detailed hypothetical experimental protocols, presents expected quantitative data in tabular form for clarity, and visualizes the complex metabolic and experimental workflows using diagrams rendered in the DOT language.

Introduction to D-Arabitol Metabolism in Microbes

D-arabitol, a five-carbon sugar alcohol (pentitol), serves as a carbon source for various microorganisms, including bacteria and fungi. Its metabolic processing is crucial for understanding microbial carbon utilization, stress response (as it can act as an osmolyte), and its potential as a diagnostic marker for certain fungal infections.

In bacteria , such as those from the genera Klebsiella, Escherichia, and Sinorhizobium, D-arabitol is typically catabolized through a series of enzymatic reactions that convert it into an intermediate of the pentose phosphate pathway (PPP).[1][2][3]

In contrast, many yeasts , like Candida albicans and Saccharomyces rouxii, are known to synthesize D-arabitol from intermediates of the PPP, particularly D-ribulose-5-phosphate.[4][5] The synthesis and catabolism pathways are often distinct.

Tracing the metabolism of this compound allows for the precise mapping of its carbon atoms as they are incorporated into various metabolic intermediates and, eventually, into biomass components like amino acids and cell wall constituents.

Predicted Metabolic Fate of this compound

The 13C label on the second carbon of D-arabitol serves as a tracer. Based on the predominant bacterial catabolic pathway, the metabolic fate can be predicted as follows:

-

Oxidation: D-arabitol is first oxidized to D-xylulose by the enzyme D-arabitol dehydrogenase. The 13C label remains at the C-2 position.

-

This compound → D-Xylulose-13C-2

-

-

Phosphorylation: D-xylulose is then phosphorylated to D-xylulose-5-phosphate by D-xylulokinase, a key intermediate of the Pentose Phosphate Pathway. The label is retained at the C-2 position.

-

D-Xylulose-13C-2 → D-Xylulose-5-phosphate-13C-2

-

-

Entry into the Pentose Phosphate Pathway (PPP): D-xylulose-5-phosphate-13C-2 enters the central carbon metabolism via the PPP. Here, it can be interconverted with Ribulose-5-phosphate and Ribose-5-phosphate. The transketolase and transaldolase reactions of the non-oxidative PPP will then redistribute the 13C-2 label into various glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

Tracking the position of the 13C label in these downstream metabolites provides quantitative data on the flux through these critical pathways.

Experimental Protocols for 13C-MFA with this compound

This section details a generalized protocol for conducting a 13C-Metabolic Flux Analysis experiment using this compound as the tracer.

Microbial Culture Preparation

-

Strain Selection: Select a microbial strain known to utilize D-arabitol as a carbon source (e.g., Klebsiella aerogenes, Escherichia coli).

-

Media Formulation: Prepare a minimal medium where D-arabitol is the sole carbon source. The precise composition (nitrogen source, salts, trace elements) should be optimized for the selected strain.

-

Pre-culture: Inoculate the strain into a pre-culture medium containing a non-labeled carbon source (e.g., glucose or unlabeled D-arabitol) and grow to the mid-exponential phase to ensure a healthy and active cell population.

-

Adaptation: Sub-culture the cells into the minimal medium with unlabeled D-arabitol to adapt the culture to the experimental carbon source, minimizing lag phase during the labeling experiment.

13C-Labeling Experiment

-

Inoculation: Inoculate the adapted cells into the defined minimal medium containing this compound at a known concentration (e.g., 2 g/L).

-

Cultivation: Grow the culture in a bioreactor with controlled temperature, pH, and aeration to ensure a metabolic steady state. Monitor cell growth by measuring optical density (OD600).

-

Sampling: Once the culture reaches a metabolic and isotopic steady state (typically after several generations, characterized by stable growth rate and constant 13C enrichment in metabolites), harvest the cells rapidly.

Metabolite Quenching and Extraction

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is commonly achieved by plunging the cell culture into a cold solvent, such as -40°C methanol.

-

Extraction: Extract intracellular metabolites using a suitable solvent system, for instance, a cold chloroform/methanol/water mixture, to separate polar metabolites from lipids and other cellular components.

Analytical Methods

-

Sample Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, polar metabolites are often derivatized (e.g., silylation) to increase their volatility.[6]

-

GC-MS or LC-MS/MS Analysis: Analyze the derivatized or underivatized metabolite extracts using GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These techniques separate the metabolites and provide mass isotopomer distributions (MIDs), which detail the abundance of molecules with different numbers of 13C atoms.[7][8]

-

NMR Analysis: For determining the positional information of the 13C label, 2D-NMR spectroscopy can be employed on key metabolites.

Data Analysis and Flux Calculation

-

MID Correction: Correct the raw mass isotopomer data for the natural abundance of 13C and other isotopes.

-

Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model. This process estimates the intracellular metabolic fluxes that best reproduce the experimental labeling patterns.[9][10]

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a 13C-MFA experiment with E. coli grown on this compound. The data represents the mass isotopomer distributions (MIDs) of key central metabolic intermediates. M+n indicates the fraction of the metabolite pool containing 'n' 13C atoms.

Table 1: Hypothetical Mass Isotopomer Distributions of Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| D-Xylulose-5-Phosphate | 0.10 | 0.85 | 0.04 | 0.01 | 0.00 | 0.00 |

| Ribose-5-Phosphate | 0.15 | 0.75 | 0.08 | 0.02 | 0.00 | 0.00 |

| Sedoheptulose-7-Phosphate | 0.20 | 0.60 | 0.15 | 0.05 | 0.00 | 0.00 |

Table 2: Hypothetical Mass Isotopomer Distributions of Glycolytic Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 |

| Fructose-6-Phosphate | 0.35 | 0.40 | 0.20 | 0.05 |

| Glyceraldehyde-3-Phosphate | 0.50 | 0.35 | 0.15 | 0.00 |

| Phosphoenolpyruvate | 0.55 | 0.30 | 0.15 | 0.00 |

| Pyruvate | 0.60 | 0.25 | 0.15 | 0.00 |

Table 3: Hypothetical 13C-Labeling in Proteinogenic Amino Acids

| Amino Acid (Precursor) | M+0 | M+1 | M+2 | M+3 |

| Alanine (from Pyruvate) | 0.60 | 0.25 | 0.15 | 0.00 |

| Serine (from 3-PGA) | 0.52 | 0.33 | 0.15 | 0.00 |

| Histidine (from R5P) | 0.18 | 0.70 | 0.10 | 0.02 |

| Phenylalanine (from PEP) | 0.45 | 0.30 | 0.18 | 0.07 |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this technical guide.

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Caption: Bacterial catabolic pathway for this compound.

Caption: Redistribution of 13C label in the Pentose Phosphate Pathway.

References

- 1. d-Arabitol Catabolic Pathway in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Basis for d-Arabitol Production by Saccharomyces rouxii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Physical and Chemical Properties of D-Arabitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol, a five-carbon sugar alcohol (pentitol), is a naturally occurring polyol found in various plants, fungi, and lichens.[1] As a metabolite, it plays a role in the pentose phosphate pathway (PPP).[2][3] Its properties make it a compound of interest in the food industry as a low-calorie sweetener, in pharmaceuticals as an excipient, and as a diagnostic marker for certain fungal infections.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of D-Arabitol, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-Arabitol are summarized below. These properties are crucial for its application in various scientific and industrial fields.

General and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R,4R)-pentane-1,2,3,4,5-pentol | [4][5] |

| Synonyms | D-Arabinitol, D-Lyxitol | [4] |

| Molecular Formula | C₅H₁₂O₅ | [4][6] |

| Molecular Weight | 152.15 g/mol | [4][7] |

| Monoisotopic Mass | 152.06847348 Da | [4] |

| CAS Number | 488-82-4 | [6][8] |

| Appearance | White to off-white crystalline powder | [1][7] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 101-104 °C | [2][4] |

| Boiling Point | 494.5 ± 40.0 °C at 760 mmHg | [7] |

| Density | 1.5 ± 0.1 g/cm³ | [7] |

| Water Solubility | 729 mg/mL; soluble in water (50 mg/ml) | [1][4][7] |

| logP | -3.77 | [7] |

| pKa | 13.24 ± 0.20 (Predicted) | [1] |

| Optical Rotation | [α]²⁰/D +10 to +14° (c=5, Na₂B₄O₇ soln.) | [9][10] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of D-Arabitol are outlined below.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid like D-Arabitol.[11]

-

Sample Preparation: The D-Arabitol sample should be thoroughly dried and finely powdered.[2]

-

Capillary Tube Loading: A small amount of the powdered D-Arabitol is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of about 2-3 mm.[1][12]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.[11]

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure accuracy.[11]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the completion of melting. The melting point is reported as this range.[11]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a specific solvent.[13]

-

Preparation: An excess amount of D-Arabitol is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[13]

-

Quantification: The concentration of D-Arabitol in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed as the mass of D-Arabitol per volume of water (e.g., mg/mL).

Optical Rotation Measurement

Optical rotation is a key property for chiral molecules like D-Arabitol and is measured using a polarimeter.[14]

-

Solution Preparation: A solution of D-Arabitol is prepared by accurately weighing a known amount of the compound and dissolving it in a specific solvent (e.g., a sodium borate solution as indicated in some literature) in a volumetric flask to a known volume.[9][10]

-

Polarimeter Calibration: The polarimeter is calibrated by first measuring the rotation of the pure solvent (the blank). This value is subtracted from the sample reading.[15]

-

Measurement: The prepared D-Arabitol solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The optical rotation is measured at a specific wavelength (usually the sodium D-line at 589.3 nm) and temperature (e.g., 20 °C or 25 °C).[14][16]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[17]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of D-Arabitol.

-

Standard and Sample Preparation: A standard solution of high-purity D-Arabitol is prepared at a known concentration. The test sample is also dissolved in the mobile phase to a similar concentration.

-

Chromatographic Conditions: A suitable HPLC column, such as an amino-functionalized column (e.g., MicroPak SP NH₂), is used.[18] The mobile phase is typically a mixture of acetonitrile and water.[18] The flow rate and column temperature are optimized for good separation.

-

Injection and Detection: Equal volumes of the standard and sample solutions are injected into the HPLC system. A refractive index (RI) detector is commonly used for sugar alcohols.

-

Data Analysis: The purity of the D-Arabitol sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The identity of the D-Arabitol peak is confirmed by comparing its retention time with that of the standard.[6]

Metabolic Pathways and Biological Significance

D-Arabitol is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and pentose sugars.

Biosynthesis of D-Arabitol from Glucose

In many fungi and yeasts, D-Arabitol is synthesized from glucose via the pentose phosphate pathway.[19][20] The key precursor is D-ribulose-5-phosphate, which is dephosphorylated and then reduced to form D-Arabitol.[19][21]

Caption: Biosynthesis of D-Arabitol from Glucose via the Pentose Phosphate Pathway.

Catabolism of D-Arabitol in Bacteria

Bacteria have evolved different pathways for the utilization of D-Arabitol as a carbon source. Two such pathways are depicted below.

In some bacteria, D-Arabitol is transported into the cell by a permease and then oxidized and phosphorylated to enter the pentose phosphate pathway.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. westlab.com [westlab.com]

- 4. metrohm.com [metrohm.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. shodex.com [shodex.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 14. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 15. digicollections.net [digicollections.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. selectscience.net [selectscience.net]

Methodological & Application

Application Notes and Protocols for D-Arabitol-¹³C₂ Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) utilizing stable isotope tracers is a powerful technique to elucidate the flow of metabolites through biochemical pathways.[1][2][3] This document provides a detailed protocol for conducting MFA using D-Arabitol-¹³C₂ as a tracer, particularly to investigate the pentose phosphate pathway (PPP) and related central carbon metabolism. D-arabitol, a five-carbon sugar alcohol, is metabolized in various microorganisms and its catabolism is often linked to the PPP.[4][5][6][7] By tracing the incorporation of the ¹³C label from D-Arabitol-¹³C₂ into downstream metabolites, researchers can quantify the metabolic fluxes, offering insights into cellular physiology, disease mechanisms, and the effects of drug candidates on metabolic networks.

Principle

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate (in this case, D-Arabitol-¹³C₂) into a biological system at a metabolic steady state.[3] The labeled carbon atoms are distributed throughout the metabolic network, leading to specific mass isotopomer distributions in downstream metabolites.[8][9] These distributions are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting data is then used in computational models to estimate the intracellular metabolic fluxes.[2]